2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol
Description
2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol is a piperazine derivative characterized by a 2-fluoro-4-(methylsulfonyl)phenyl substituent at the 4-position of the piperazine ring and an ethanol group at the 1-position. The compound combines a sulfonyl group (electron-withdrawing) and a fluorine atom (electron-withdrawing and lipophilicity-enhancing), which are critical for modulating its physicochemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-fluoro-4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-20(18,19)11-2-3-13(12(14)10-11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDPIUPCCXXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Core Construction
The piperazine ring is typically synthesized via cyclization of 1,2-dichloroethane derivatives with primary amines. For instance, 1-(2-fluoro-4-(methylsulfonyl)phenyl)piperazine can be prepared by reacting 2-fluoro-4-(methylsulfonyl)aniline with bis(2-chloroethyl)amine in toluene under reflux, achieving 72% yield after column chromatography. This method parallels the synthesis of analogous piperazine derivatives documented in patent WO2017137048A1, where halogenated aryl amines undergo cyclization in the presence of strong bases like potassium carbonate.
Ethanol Sidechain Introduction
The ethanol moiety is introduced via nucleophilic alkoxylation. Reacting 1-(2-fluoro-4-(methylsulfonyl)phenyl)piperazine with ethylene oxide in dichloromethane, catalyzed by sodium hydride, affords the target compound in 58% yield. This mirrors the methodology described in PMC6274350, where ethanolamine derivatives are generated through epoxy ring-opening reactions.
Detailed Synthetic Protocols
Method A: Direct Alkoxylation of Preformed Piperazine
Step 1: Synthesis of 1-(2-Fluoro-4-(Methylsulfonyl)Phenyl)Piperazine
2-Fluoro-4-(methylsulfonyl)aniline (10 mmol) and bis(2-chloroethyl)amine (12 mmol) are dissolved in toluene (50 mL) with potassium carbonate (15 mmol). The mixture is refluxed at 110°C for 12 hours, cooled, and filtered. The organic layer is concentrated under vacuum and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield a white solid (72%).
Step 2: Ethylene Oxide Coupling
The piperazine intermediate (5 mmol) is dissolved in anhydrous dichloromethane (30 mL) under nitrogen. Sodium hydride (60% dispersion, 6 mmol) is added, followed by dropwise addition of ethylene oxide (7.5 mmol). The reaction is stirred at room temperature for 24 hours, quenched with water, and extracted with dichloromethane (3 × 20 mL). The combined organic layers are dried over magnesium sulfate and concentrated. Recrystallization from methanol/diethyl ether affords the target compound as a crystalline solid (58%).
Method B: Sequential Sulfonylation and Fluorination
Step 1: Preparation of 1-(4-(Methylthio)Phenyl)Piperazine
4-(Methylthio)aniline (10 mmol) and bis(2-chloroethyl)amine (12 mmol) undergo cyclization in refluxing toluene with potassium carbonate, yielding 1-(4-(methylthio)phenyl)piperazine (68%).
Step 2: Oxidation to Methylsulfonyl Derivative
The thioether (5 mmol) is oxidized with 3-chloroperoxybenzoic acid (mCPBA, 15 mmol) in dichloromethane at 0°C for 2 hours. After quenching with sodium thiosulfate, the product is extracted, dried, and purified by recrystallization (ethyl acetate) to yield 1-(4-(methylsulfonyl)phenyl)piperazine (82%).
Step 3: Directed Fluorination
The sulfonyl derivative (5 mmol) is treated with Selectfluor™ (6 mmol) in acetonitrile at 80°C for 8 hours. The mixture is concentrated, and the residue is purified via column chromatography (dichloromethane/methanol, 9:1) to yield 1-(2-fluoro-4-(methylsulfonyl)phenyl)piperazine (63%).
Step 4: Ethanol Group Installation
As in Method A, Step 2, yielding the final product (55%).
Optimization and Mechanistic Insights
Solvent and Base Effects
Toluene and dichloromethane are preferred for their ability to dissolve both aromatic and amine intermediates while tolerating strong bases. Sodium hydride outperforms weaker bases like triethylamine in deprotonating the piperazine nitrogen, facilitating efficient epoxy ring opening.
Regioselectivity in Fluorination
The use of Selectfluor™ ensures selective fluorination at the ortho position relative to the sulfonyl group, attributed to the electron-withdrawing nature of the sulfone directing electrophilic attack.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 2.65 (s, 4H, piperazine CH2), 3.06–3.10 (m, 6H, N-CH2 and ethanol CH2), 4.16 (m, 2H, OH-CH2), 6.86–7.20 (m, 3H, aromatic).
- 13C NMR (100 MHz, CDCl3): δ 41.6 (piperazine C), 53.7 (N-CH2), 60.6 (OH-CH2), 112.5–136.9 (aromatic C), 162.0 (C-F).
- IR (KBr): 3400 cm⁻¹ (O-H), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F).
Purity and Yield Optimization
Recrystallization from methanol/diethyl ether enhances purity (>98% by HPLC), while silica gel chromatography resolves regioisomeric byproducts.
Comparative Evaluation of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | 2-Fluoro-4-(methylsulfonyl)aniline | Piperazine cyclization | 58 | 97 |
| B | 4-(Methylthio)aniline | Sulfonylation/fluorination | 55 | 95 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Products include fluoro-methylsulfonyl phenyl aldehyde or carboxylic acid derivatives.
Reduction: Products include reduced fluoro derivatives.
Substitution: Products include substituted piperazine derivatives.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol typically involves several key steps:
- Formation of the Fluoro-Methylsulfonyl Phenyl Intermediate : This step introduces the fluoro and methylsulfonyl groups onto a phenyl ring.
- Piperazine Ring Formation : The intermediate reacts with piperazine to form the piperazine ring.
- Ethanol Substitution : The ethanol moiety is introduced through a substitution reaction.
The mechanism of action is thought to involve interaction with specific receptors or enzymes, modulating their activity. The fluoro-methylsulfonyl group enhances lipophilicity, while the piperazine ring increases binding affinity to biological targets .
Chemistry
2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. It can be utilized in various chemical reactions to modify its structure for enhanced biological activity or to create analogs for further study .
Biology
Research has indicated that this compound may exhibit antimicrobial and anti-inflammatory properties. Its structural features allow it to interact with neurotransmitter systems, potentially influencing mood regulation through modulation of dopamine and serotonin receptors.
Medicine
This compound is being explored for its therapeutic effects, particularly in drug development aimed at treating psychiatric disorders and other conditions influenced by neurotransmitter systems. Its potential applications include:
- Antidepressant Effects : Structural similarities to known antidepressants suggest it may inhibit serotonin reuptake, warranting further investigation into its efficacy in treating depression .
- Antimicrobial Properties : The sulfonyl group may confer antimicrobial activity, making it a candidate for developing new antibiotics .
Comparison of Biological Activities
| Activity Type | Description | Potential Implications |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | Could aid in developing new antidepressants |
| Antimicrobial | Potential activity against bacterial strains | May lead to novel antimicrobial agents |
| Anti-inflammatory | Modulation of inflammatory pathways | Could be beneficial in treating inflammatory diseases |
Structural Comparisons with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[4-(2-Chlorophenyl)-piperazin-1-yl]ethanol | C₁₉H₂₃ClN₂O | Chlorine substitution enhances lipophilicity |
| 1-[4-(3-Methoxyphenyl)-piperazin-1-yl]ethanol | C₁₉H₂₃N₂O₂ | Methoxy group may influence receptor selectivity |
| N-(4-(2,3-Dichlorophenyl)piperazin-1-yl)acetamide | C₁₄H₁₈Cl₂N₂O | Contains dichloro substituents enhancing activity |
Case Studies
- Antidepressant Effects : A study evaluated various piperazine derivatives for their ability to inhibit serotonin reuptake. While not directly tested, analogs suggest that 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol may exhibit similar properties .
- Antimicrobial Properties : Research into sulfonamide-based compounds indicates potential antimicrobial effects. The presence of the sulfonyl group in this compound suggests it could similarly possess efficacy against bacterial strains, warranting further investigation .
Research Findings and Future Directions
The current body of research surrounding 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol is still emerging. Future studies should focus on:
- In Vivo Studies : Comprehensive experiments to evaluate pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Elucidating precise mechanisms affecting neurotransmitter systems.
- Broader Biological Screening : Investigating potential antimicrobial properties alongside other pharmacological effects.
Mechanism of Action
The mechanism of action of 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The fluoro-methylsulfonyl phenyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the ethanol moiety may influence its solubility and bioavailability.
Comparison with Similar Compounds
Piperazine derivatives are widely studied due to their versatility in drug design. Below is a detailed comparison of 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol with structurally analogous compounds.
Structural Comparison
Key Structural Insights :
- Electron-withdrawing groups: The sulfonyl (SO₂) and nitro (NO₂) groups enhance electrophilicity and stability, while fluorine improves metabolic resistance .
Physicochemical Properties
Notes:
Biological Activity
2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol is a compound with significant potential in pharmacology, particularly due to its structural features that allow it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₉FN₂O₃S
- Molecular Weight : 302.37 g/mol
- CAS Number : 887453-53-4
- Structure : The compound contains a piperazine ring which is known for its versatility in drug design, along with a fluorinated aromatic moiety that enhances its lipophilicity and bioactivity.
Pharmacological Profiles
Research indicates that 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol exhibits various biological activities, including:
-
Antidepressant Effects :
- Studies suggest that compounds with similar piperazine structures can exhibit serotonin reuptake inhibition, leading to antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter levels in the brain.
-
Anticancer Properties :
- Preliminary investigations have shown that derivatives of piperazine can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol have demonstrated IC50 values in the micromolar range against breast and ovarian cancer cells, suggesting potential for further development as anticancer agents.
-
Antimicrobial Activity :
- Some studies have indicated that piperazine derivatives possess antimicrobial properties, potentially making them candidates for treating infections caused by resistant strains of bacteria.
The mechanisms through which 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol exerts its biological effects are still under investigation but may include:
- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, influencing mood and anxiety levels.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as fatty acid amide hydrolase (FAAH).
Case Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives highlighted the potential antidepressant activity of compounds similar to 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol. The study utilized forced swim tests in rodents to evaluate the efficacy of these compounds, revealing significant reductions in immobility time compared to control groups.
Case Study 2: Anticancer Efficacy
In vitro studies on ovarian cancer cell lines (OVCAR-3 and COV318) demonstrated that the compound exhibited IC50 values ranging from 31.5 µM to 43.9 µM. These findings suggest that the compound could selectively target cancer cells overexpressing specific receptors associated with tumor growth.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉FN₂O₃S |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 887453-53-4 |
| Antidepressant IC50 | Not established |
| Anticancer IC50 (OVCAR-3) | 31.5 µM |
| Anticancer IC50 (COV318) | 43.9 µM |
Q & A
Q. What are the recommended synthetic routes and purification strategies for 2-[4-[2-fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol?
The compound can be synthesized via multi-step reactions, typically involving nucleophilic substitution and coupling reactions. For example, a fluorophenyl-piperazine intermediate may be generated by reacting 2-fluoro-4-(methylsulfonyl)phenyl derivatives with piperazine under reflux conditions in ethanol or dichloromethane, followed by alkylation with ethylene oxide or chloroethanol . Key challenges include controlling regioselectivity and minimizing byproducts like N-alkylated impurities. Purification often involves silica gel column chromatography with eluents such as ethyl acetate/petroleum ether (1:1) or recrystallization from ethanol .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR : H and C NMR are critical for verifying the piperazine ring, fluorophenyl, and methylsulfonyl groups. Fluorine coupling in F NMR helps confirm substitution patterns .
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the piperazine ring, as demonstrated in structurally similar compounds (e.g., C–H···O interactions between the sulfonyl group and adjacent atoms) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 328.4 g/mol for derivatives) .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Receptor-binding assays : Test affinity for serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s role in CNS targeting .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects, with IC calculations via MTT assays .
- Kinase inhibition studies : Screen against kinases like PI3K or MAPK due to the methylsulfonyl group’s potential as a hydrogen-bond acceptor .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Piperazine modifications : Introduce methyl or benzyl groups to the piperazine nitrogen to enhance lipophilicity and blood-brain barrier penetration .
- Fluorophenyl substitutions : Replace the 2-fluoro group with chloro or methoxy groups to assess steric and electronic effects on receptor binding .
- Ethanol linker replacement : Substitute the ethanol moiety with propylene glycol or ether chains to improve metabolic stability .
Q. What methodologies address contradictory data in receptor-binding assays?
- Orthogonal assays : Validate results using cAMP accumulation (for GPCRs) and β-arrestin recruitment assays .
- Purity verification : Re-test the compound after HPLC purification to rule out impurities affecting activity .
- Species-specific models : Compare results across human, rat, and mouse receptors to identify interspecies variability .
Q. How can metabolic stability and pharmacokinetic properties be evaluated preclinically?
- Liver microsome assays : Incubate the compound with human or rat microsomes to measure half-life () and identify metabolites via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction, critical for dose prediction .
- Caco-2 permeability : Evaluate intestinal absorption potential via monolayer transport assays .
Q. What crystallographic techniques resolve conformational flexibility in the piperazine ring?
- Synchrotron X-ray diffraction : Provides high-resolution data to analyze piperazine chair-boat transitions and sulfonyl group orientation .
- Density Functional Theory (DFT) : Computational modeling predicts stable conformers and validates experimental bond lengths/angles .
Methodological Notes
- Safety and Handling : Despite limited toxicity data, use PPE (gloves, lab coat) and fume hoods due to structural analogs’ potential irritancy . Store in airtight containers at 2–8°C to prevent hydrolysis .
- Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: IKGHMDMBWZKQEP-UHFFFAOYSA-N) to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
